molecular formula C7H10BrClN2 B2864937 4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride CAS No. 2137604-71-6

4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride

Cat. No.: B2864937
CAS No.: 2137604-71-6
M. Wt: 237.53
InChI Key: URWZMIYHEQHCSI-UHFFFAOYSA-N
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Description

4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C7H10BrClN2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride typically involves the reaction of 3-cyclobutyl-1H-pyrazole with bromine in the presence of a suitable solvent. The reaction conditions often include maintaining a controlled temperature and using a catalyst to facilitate the bromination process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is essential to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different pyrazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and catalysis.

Mechanism of Action

The mechanism of action of 4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity to various biological targets. The compound can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-pyrazole
  • 3-cyclobutyl-1H-pyrazole
  • 4-chloro-3-cyclobutyl-1H-pyrazole

Uniqueness

4-bromo-3-cyclobutyl-1H-pyrazole hydrochloride is unique due to the presence of both the bromine atom and the cyclobutyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-5-cyclobutyl-1H-pyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.ClH/c8-6-4-9-10-7(6)5-2-1-3-5;/h4-5H,1-3H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWZMIYHEQHCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=NN2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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